LogP and TPSA Differentiation vs. Phenanthrene and 1,3-Benzodioxole Rigidifies Physicochemical Profile
Naphtho[2,1-g][1,3]benzodioxole exhibits an XLogP3 of 4.2 and a TPSA of 18.5 Ų . In contrast, phenanthrene (XLogP 4.5, TPSA 0 Ų) lacks any hydrogen-bond acceptor capacity, while 1,3-benzodioxole (XLogP 2.1, TPSA 18.5 Ų) is significantly more polar . 9,10-Dihydrophenanthrene, though similar in logP, has no oxygen atoms and thus zero H-bond acceptor count . The balanced acceptor count (2) and intermediate lipophilicity make the target compound uniquely suited for CNS drug design where blood-brain barrier penetration must be balanced against target engagement .
| Evidence Dimension | XLogP3 / TPSA / H-bond acceptors |
|---|---|
| Target Compound Data | XLogP3 4.2; TPSA 18.5 Ų; HBA 2; 0 rotatable bonds |
| Comparator Or Baseline | Phenanthrene: XLogP 4.5; TPSA 0; HBA 0 ; 1,3-Benzodioxole: XLogP 2.1; TPSA 18.5; HBA 2 ; 9,10-Dihydrophenanthrene: MW 180.25, TPSA 0, HBA 0 |
| Quantified Difference | ΔXLogP: -0.3 vs phenanthrene, +2.1 vs benzodioxole; ΔTPSA: +18.5 vs phenanthrene and dihydrophenanthrene, 0 vs benzodioxole |
| Conditions | Computed by PubChem (XLogP3, Cactvs) under standard conditions |
Why This Matters
The intermediate lipophilicity and fixed acceptor count provide a measurable differentiation in solubility and permeability that directly impacts formulation and biological screening outcomes.
- [1] PubChem Compound Summary for CID 11806264, Naphtho[2,1-g][1,3]benzodioxole. https://pubchem.ncbi.nlm.nih.gov/compound/195-64-2 (accessed 2026-05-12). View Source
- [2] Phenanthrene – PubChem Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/phenanthrene (accessed 2026-05-12). View Source
- [3] 1,3-Benzodioxole – PubChem Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/274-09-9 (accessed 2026-05-12). View Source
- [4] 9,10-Dihydrophenanthrene – PubChem Compound Summary (CID 13058). https://pubchem.ncbi.nlm.nih.gov/compound/13058 (accessed 2026-05-12). View Source
